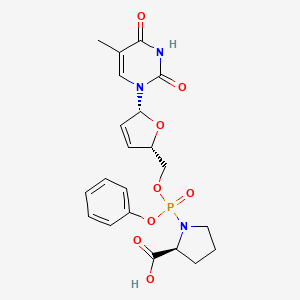
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of proline, pyrimidine, and furan, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- likely involves multiple steps, including the formation of the pyrimidine and furan rings, followed by their attachment to the proline backbone. Common synthetic methods might include:
Cyclization reactions: to form the pyrimidine and furan rings.
Condensation reactions: to link these rings to the proline structure.
Phosphorylation reactions: to introduce the phenoxyphosphinyl group.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions might involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: In studies of enzyme interactions and protein folding.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for the synthesis of specialized materials.
Mecanismo De Acción
The mechanism by which L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- exerts its effects would depend on its specific interactions with molecular targets. These might include:
Binding to enzymes: Modulating their activity.
Interacting with receptors: Affecting signal transduction pathways.
Incorporation into biological molecules: Influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
L-Proline derivatives: Compounds with similar proline backbones but different functional groups.
Pyrimidine analogs: Molecules with similar pyrimidine rings but different substituents.
Furan derivatives: Compounds featuring the furan ring with various modifications.
Uniqueness
L-Proline, 1-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)- is unique due to its combination of proline, pyrimidine, and furan elements, which might confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
184031-62-7 |
|---|---|
Fórmula molecular |
C21H24N3O8P |
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
(2S)-1-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H24N3O8P/c1-14-12-23(21(28)22-19(14)25)18-10-9-16(31-18)13-30-33(29,32-15-6-3-2-4-7-15)24-11-5-8-17(24)20(26)27/h2-4,6-7,9-10,12,16-18H,5,8,11,13H2,1H3,(H,26,27)(H,22,25,28)/t16-,17-,18+,33?/m0/s1 |
Clave InChI |
QRKPZXUYBIHGDX-RATYACGJSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N3CCC[C@H]3C(=O)O)OC4=CC=CC=C4 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(N3CCCC3C(=O)O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


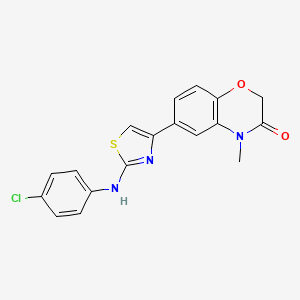

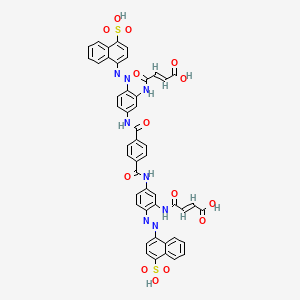

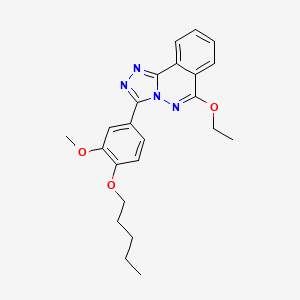
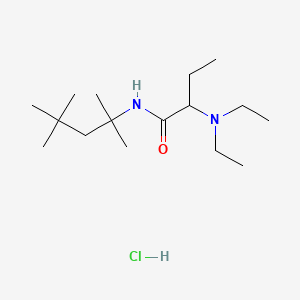
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
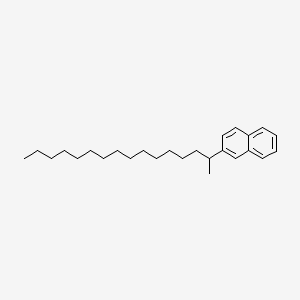
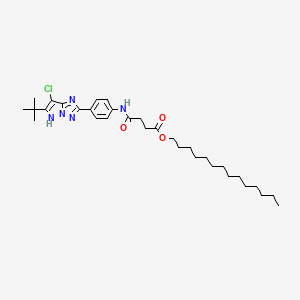
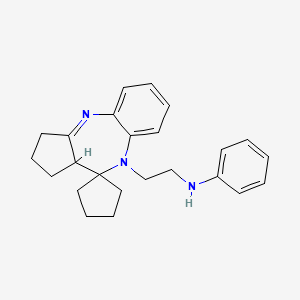
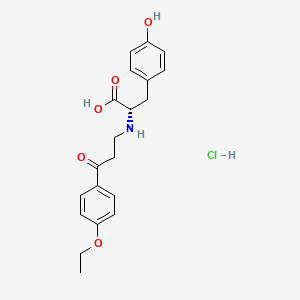


![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
